2-Chloro-6-methylheptane
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Overview
Description
2-Chloro-6-methylheptane is an organic compound with the molecular formula C8H17Cl . It is a chlorinated derivative of heptane, characterized by the presence of a chlorine atom at the second carbon and a methyl group at the sixth carbon of the heptane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylheptane typically involves the chlorination of 6-methylheptane. This can be achieved through a free radical halogenation reaction, where chlorine gas is introduced to 6-methylheptane under ultraviolet light or heat to facilitate the substitution of a hydrogen atom with a chlorine atom at the second carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 6-methylheptane and chlorine gas are reacted under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, or ammonia, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (for hydroxylation), sodium cyanide (for cyanation), and ammonia (for amination).
Major Products
Nucleophilic Substitution: Products include 2-hydroxy-6-methylheptane, 2-cyano-6-methylheptane, and 2-amino-6-methylheptane.
Elimination: The major product is 6-methylhept-1-ene.
Scientific Research Applications
2-Chloro-6-methylheptane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Its derivatives are studied for potential pharmacological activities.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylheptane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom at the second position more susceptible to nucleophilic attack . In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the release of a chloride ion .
Comparison with Similar Compounds
Similar Compounds
2-Chloroheptane: Similar structure but lacks the methyl group at the sixth position.
6-Chloro-2-methylheptane: Chlorine and methyl groups are interchanged.
2-Bromo-6-methylheptane: Bromine replaces chlorine.
Uniqueness
2-Chloro-6-methylheptane is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of the methyl group at the sixth position can lead to steric hindrance, affecting the reaction rates and the formation of specific products .
Properties
CAS No. |
2350-19-8 |
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Molecular Formula |
C8H17Cl |
Molecular Weight |
148.67 g/mol |
IUPAC Name |
2-chloro-6-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-7(2)5-4-6-8(3)9/h7-8H,4-6H2,1-3H3 |
InChI Key |
YRLZNZREEYCBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)Cl |
Origin of Product |
United States |
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